N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 4-chlorophenyl group at the N1 position. The tetrazole moiety is linked via a methylene bridge to an acetamide backbone, which is further substituted with a 2-methoxyphenoxy group. The 4-chlorophenyl and 2-methoxyphenoxy substituents likely influence electronic properties, solubility, and target binding affinity.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-14-4-2-3-5-15(14)26-11-17(24)19-10-16-20-21-22-23(16)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIDULRTCFDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.
Structural Characteristics
The compound features a tetrazole ring, which is known for its diverse biological activities, linked to a methoxyphenoxy acetamide moiety. The presence of the 4-chlorophenyl substituent enhances its pharmacological potential. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar tetrazole structures exhibit significant antimicrobial activities. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. A comparative analysis of related compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
These findings suggest that the tetrazole ring may play a crucial role in enhancing the antimicrobial properties of the compound.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study on related tetrazole derivatives highlighted their ability to target specific cancer pathways, leading to significant tumor growth inhibition.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biologically relevant molecules, allowing for interference with critical biochemical pathways. For instance, it may inhibit enzyme activity or modulate receptor functions, contributing to its therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized tetrazole derivatives demonstrated their antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that modifications to the tetrazole structure could enhance antimicrobial potency. The synthesized compounds were evaluated using standard disk diffusion methods.
Study 2: Anticancer Properties
In another investigation, researchers assessed the anticancer effects of this compound on various cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action underscores its potential as a therapeutic agent.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Target Compound: Features a 1,2,3,4-tetrazole ring, which is more aromatic and metabolically stable than triazoles. The 4-chlorophenyl group at N1 and the 2-methoxyphenoxy acetamide side chain likely enhance lipophilicity and π-π stacking interactions .
- Triazole Analogues: Compounds such as N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () replace the tetrazole with a triazole, reducing aromaticity but improving synthetic accessibility.
Substituent Variability
- Halogen Effects : The 4-chlorophenyl group in the target is shared with compounds like 11i–11l (), where chloro, bromo, nitro, and methoxy substituents on indole rings modulate electronic properties. For example, nitro groups (11l) increase polarity, while methoxy groups (11k) enhance solubility .
- Side Chain Modifications: The target’s 2-methoxyphenoxy acetamide differs from the sulfanyl-linked tetrazole in 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (). Sulfanyl groups may confer greater flexibility but lower oxidative stability compared to ether linkages .
Physicochemical Properties
Melting Points and Stability
- High melting points (>300°C) are observed in triazole derivatives like 11i–11l (), attributed to strong intermolecular hydrogen bonding and planar aromatic systems. The target compound’s melting point is unreported but may similarly exhibit high thermal stability due to its rigid tetrazole core .
- Spectral Data: IR Spectroscopy: reports C=O stretches at 1678 cm⁻¹ and C–O stretches at 1136 cm⁻¹ for acetamide derivatives, which align with the target’s expected spectral features . NMR: The 1H NMR of d24 () shows aromatic proton signals at δ 7.89–8.09 ppm, comparable to the target’s anticipated 4-chlorophenyl and methoxyphenoxy signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
